molecular formula C3H7N3O2 B12445293 1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide

1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide

Cat. No.: B12445293
M. Wt: 117.11 g/mol
InChI Key: DQMRGSWXCVMJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide is an organic compound with a unique structure that includes both a hydroxycarbamimidoyl group and a methylformamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide typically involves the reaction of N-methylformamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxycarbamimidoyl group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, controlled reaction conditions, and efficient purification methods to isolate the final product. The use of advanced technologies and equipment ensures the production process is efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles can be used in substitution reactions, with conditions tailored to the specific nucleophile and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other reduced forms of the original compound.

Scientific Research Applications

1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxycarbamimidoyl derivatives: These compounds share the hydroxycarbamimidoyl group but differ in other substituents.

    N-Methylformamide derivatives: These compounds have the methylformamide group but may have different functional groups attached.

Uniqueness

1-[(E)-N’-Hydroxycarbamimidoyl]-N-methylformamide is unique due to the combination of the hydroxycarbamimidoyl and methylformamide groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to similar compounds.

Properties

IUPAC Name

2-amino-2-hydroxyimino-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRGSWXCVMJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.